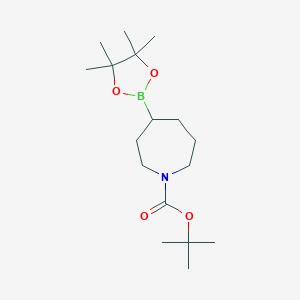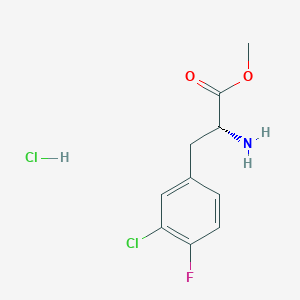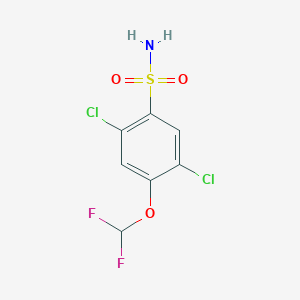
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is an organic compound with a complex structure that includes multiple ethoxy and aminoethoxy groups. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate typically involves the reaction of ethyl acetate with 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reactants and conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove any impurities .
化学反応の分析
Types of Reactions
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a linker in bioconjugation.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
作用機序
The mechanism of action of Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate involves its interaction with specific molecular targets. The compound’s ethoxy and aminoethoxy groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and processes .
類似化合物との比較
Similar Compounds
2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethanol: A related compound with similar structural features but without the ester group.
2-(2-(2-ethoxyethoxy)ethoxy)ethanol: Another similar compound with ethoxy groups but lacking the amino group.
Uniqueness
Ethyl 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)acetate is unique due to its combination of ethoxy and aminoethoxy groups, which provide it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
特性
分子式 |
C10H21NO5 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
ethyl 2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C10H21NO5/c1-2-16-10(12)9-15-8-7-14-6-5-13-4-3-11/h2-9,11H2,1H3 |
InChIキー |
AKMIHBVFDKSWKR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)COCCOCCOCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)
phenyl]methyl})amine](/img/structure/B13504026.png)




![8-Methoxyimidazo[1,2-a]pyridine hydrochloride](/img/structure/B13504062.png)
![2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one](/img/structure/B13504069.png)

![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)

![rac-(3aR,4S,9bS)-6-chloro-9-(trifluoromethyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13504094.png)


